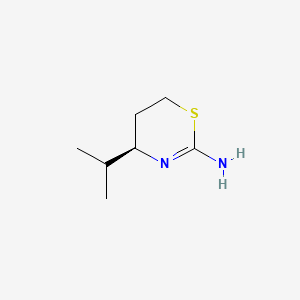
(4R)-4-propan-2-yl-5,6-dihydro-4H-1,3-thiazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R)-4-propan-2-yl-5,6-dihydro-4H-1,3-thiazin-2-amine is a chiral heterocyclic compound containing a thiazine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4R)-4-propan-2-yl-5,6-dihydro-4H-1,3-thiazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a thioamide in the presence of a base, followed by cyclization to form the thiazine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines or thiols.
Substitution: The thiazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups attached to the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thiazine derivatives.
科学研究应用
Chemistry: In organic synthesis, (4R)-4-propan-2-yl-5,6-dihydro-4H-1,3-thiazin-2-amine serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound has potential applications in the development of biologically active molecules. Its derivatives may exhibit antimicrobial, antiviral, or anticancer properties, making it a valuable scaffold in medicinal chemistry.
Medicine: In medicinal chemistry, this compound can be used to design and synthesize new therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the material science industry, this compound can be used in the synthesis of polymers and advanced materials with specific properties, such as conductivity or biocompatibility.
作用机制
The mechanism of action of (4R)-4-propan-2-yl-5,6-dihydro-4H-1,3-thiazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the structure of the derivatives used.
相似化合物的比较
(4R,5R)-1,2-dithiane-4,5-diol: A compound with a similar thiazine ring structure but different functional groups.
Pyrrolopyrazine derivatives: Nitrogen-containing heterocycles with similar biological activities.
Uniqueness: (4R)-4-propan-2-yl-5,6-dihydro-4H-1,3-thiazin-2-amine is unique due to its specific chiral configuration and the presence of both sulfur and nitrogen in the ring structure. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
属性
分子式 |
C7H14N2S |
|---|---|
分子量 |
158.27 g/mol |
IUPAC 名称 |
(4R)-4-propan-2-yl-5,6-dihydro-4H-1,3-thiazin-2-amine |
InChI |
InChI=1S/C7H14N2S/c1-5(2)6-3-4-10-7(8)9-6/h5-6H,3-4H2,1-2H3,(H2,8,9)/t6-/m1/s1 |
InChI 键 |
XTGVODBDCDYTNY-ZCFIWIBFSA-N |
手性 SMILES |
CC(C)[C@H]1CCSC(=N1)N |
规范 SMILES |
CC(C)C1CCSC(=N1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


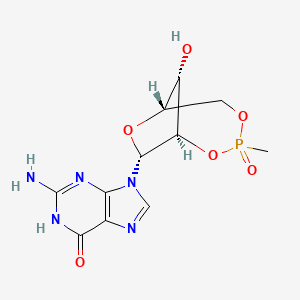
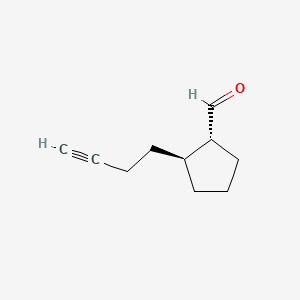
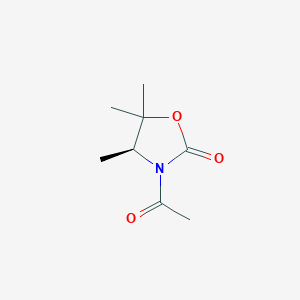
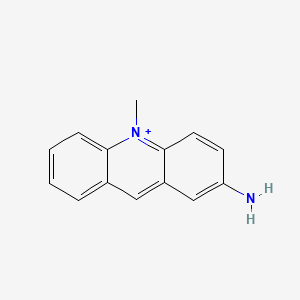

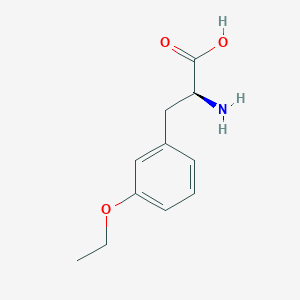

![2-[6-methyl-5-(3,4,5-trimethoxybenzoyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13814731.png)
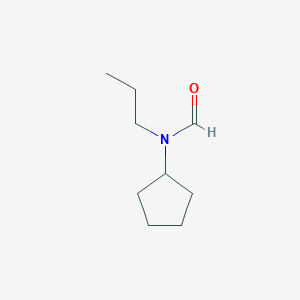
![4,5,6,7,8,9-Hexahydro-1H-cycloocta[d]imidazole](/img/structure/B13814742.png)
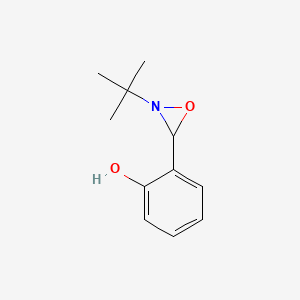
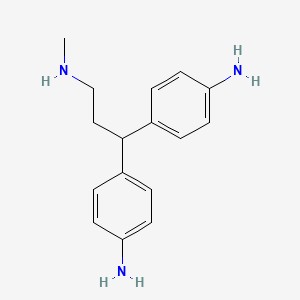
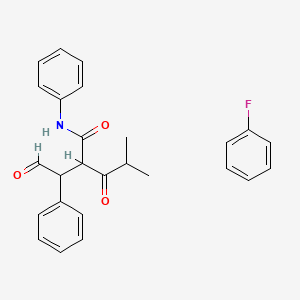
![[(1R,2R)-2-(aminomethyl)cyclobutyl]methanamine;(2S)-2-hydroxypropanoic acid;platinum](/img/structure/B13814775.png)
